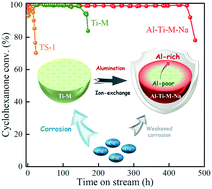Al-Modified Ti-MOR as a robust catalyst for cyclohexanone ammoximation with enhanced anti-corrosion performance†
Catalysis Science & Technology Pub Date: 2021-09-22 DOI: 10.1039/D1CY01396C
Abstract
The skeleton desilication accompanied by Ti active sites leaching accounts for the dominant chemical deactivation reasons during the clean industrial production of cyclohexanone oxime through titanosilicate-catalyzed liquid-phase ammoximation in the alkali reaction system. In this study, aluminum species were reintroduced into Ti-MOR by hydrothermal post-treatment with aluminum salts to enhance its anti-corrosion performance against alkaline medium and catalytic stability in cyclohexanone ammoximation reaction. The undesired strengthening in hydroxylamine decomposition and oxime hydrolysis derived from the implantation of aluminum into the framework could be eliminated via further Na+-exchange. By means of quenching bridging Si(OH)Al-related acidic sites selectively, the exchanged process then enhanced catalytic activity significantly in both the hydroxylamine formation and ammoximation processes. With aluminum species enriched on the crystal shell, Ti-MOR after aluminated and Na+-exchanged (denoted as Al-Ti-M-Na) showed a more robust performance in the simulated desilication process and a tremendously prolonged ammoximation lifetime of 460 h, which was 2.75 times that of pristine Ti-MOR. The unprecedented duration of Al-Ti-M-Na was mainly ascribed to the protective effect of the Al-rich shell as it served as the guardian crust that defended the Ti active sites against leaching caused by desilication and skeleton destruction.


Recommended Literature
- [1] Synthesis of a well-defined glycoconjugate vaccine by a tyrosine-selective conjugation strategy†
- [2] Trinidad and Tobago. Annual Report of the Government Analyst for the year 1935
- [3] Chiral primary amine catalysed asymmetric conjugate addition of azoles to α-substituted vinyl ketones†
- [4] Process development, friction insensitivity improvement and compatibility studies of tetranitroacetimidic acid†
- [5] Real-time monitoring of the evolution of magnetism during precipitation of superparamagnetic nanoparticles for bioscience applications
- [6] Organic field effect transistors based on self-assembling core-modified peptidic polymers†
- [7] Robust hydrophobic gold, glass and polypropylene surfaces obtained through a nanometric covalently bound organic layer†
- [8] Front cover
- [9] Zirconium complexes having a chiral phosphanylamide in the co-ordination sphere
- [10] Effect of Ta addition on the structural, thermodynamic and mechanical properties of CoCrFeNi high entropy alloys†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 61-25-6
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6
-
CAS no.: 2396-83-0
-
CAS no.: 341-41-3
-
CAS no.: 3618-73-3
-
CAS no.: 473-15-4
-
2-Bromo-4'-hydroxyacetophenone
CAS no.: 2491-38-5









